Methyl 5-morpholino-2-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-morpholin-4-yl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPZPKFJXQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566519 | |
| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134050-75-2 | |
| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 5 Morpholino 2 Nitrobenzoate
Established Synthetic Pathways for Methyl 5-morpholino-2-nitrobenzoate
The construction of this compound is primarily achieved through two established synthetic routes: the esterification of the corresponding carboxylic acid and the nucleophilic aromatic substitution on a suitable precursor.
Precursor Synthesis and Intermediate Derivatization Strategies
A key precursor for the synthesis of this compound is 5-chloro-2-nitrobenzoic acid. This starting material can be synthesized and subsequently esterified to produce methyl 5-chloro-2-nitrobenzoate, a crucial intermediate. The synthesis of methyl 5-chloro-2-nitrobenzoate involves the esterification of 5-chloro-2-nitrobenzoic acid. In a typical procedure, 5-chloro-2-nitrobenzoic acid is dissolved in a suitable solvent, such as acetone, and treated with a methylating agent like dimethyl sulfate (B86663) (Me2SO4) in the presence of a base, for instance, potassium carbonate (K2CO3). The reaction mixture is heated to reflux to drive the reaction to completion. nih.govresearchgate.net
Alternatively, another pathway involves the nitration of a substituted benzoic acid. For example, the nitration of 5-fluoro-2-methylbenzoic acid can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 5-fluoro-2-methyl-3-nitrobenzoic acid. This intermediate can then be esterified using thionyl chloride (SOCl2) in methanol (B129727). chemicalbook.com
A second major synthetic strategy involves the initial synthesis of 5-morpholino-2-nitrobenzoic acid, followed by its esterification. The synthesis of the carboxylic acid precursor can be achieved through the nucleophilic aromatic substitution of a halogenated benzoic acid with morpholine (B109124).
Key Reaction Conditions and Catalytic Systems Utilized
The established synthetic pathways for this compound rely on well-known reaction conditions and, in some cases, catalytic systems.
Nucleophilic Aromatic Substitution (SNAr): The introduction of the morpholine moiety onto the aromatic ring is a classic example of a nucleophilic aromatic substitution reaction. In this reaction, a precursor such as methyl 5-chloro-2-nitrobenzoate or methyl 5-fluoro-2-nitrobenzoate (B8730344) is reacted with morpholine. The nitro group at the 2-position strongly activates the aromatic ring towards nucleophilic attack at the 5-position by stabilizing the intermediate Meisenheimer complex. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to deprotonate the morpholine and increase its nucleophilicity. While often uncatalyzed due to the high activation provided by the nitro group, some SNAr reactions can be accelerated by transition metal catalysts, particularly for less reactive substrates. nih.govnih.govrsc.org
Esterification: The esterification of 5-morpholino-2-nitrobenzoic acid to its methyl ester is a standard transformation in organic synthesis. This can be achieved through several methods:
Fischer-Speier Esterification: This acid-catalyzed esterification involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Reaction with Methylating Agents: As described for the synthesis of the precursor methyl 5-chloro-2-nitrobenzoate, the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base is an effective method.
Use of Coupling Agents: For milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid towards reaction with methanol.
The following table summarizes the key reaction conditions for the synthesis of this compound and its precursors.
| Reaction Type | Precursors | Reagents and Conditions | Product |
| Esterification | 5-chloro-2-nitrobenzoic acid | Me2SO4, K2CO3, acetone, reflux nih.govresearchgate.net | Methyl 5-chloro-2-nitrobenzoate |
| Nitration & Esterification | 5-fluoro-2-methylbenzoic acid | 1. conc. HNO3, conc. H2SO4, -5-0 °C; 2. SOCl2, methanol, reflux chemicalbook.com | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |
| Nucleophilic Aromatic Substitution | Methyl 5-halo-2-nitrobenzoate, Morpholine | Polar aprotic solvent (e.g., DMF), optional base | This compound |
| Fischer-Speier Esterification | 5-morpholino-2-nitrobenzoic acid | Methanol, catalytic H2SO4, reflux | This compound |
Advanced Synthetic Approaches and Methodological Innovations
In line with the growing emphasis on efficiency and sustainability in chemical synthesis, advanced methodologies are being explored for the preparation of compounds like this compound.
Chemo- and Regioselective Synthesis of this compound and its Analogues
The inherent electronic properties of the substituted nitrobenzene (B124822) ring in precursors largely dictate the regioselectivity of the nucleophilic aromatic substitution reaction, directing the incoming nucleophile (morpholine) to the position para to the nitro group. Achieving alternative substitution patterns would require more advanced synthetic strategies. For instance, the regioselective functionalization of antiaromatic nickel(II) norcorroles with nucleophiles has been demonstrated, showcasing that specific catalytic systems can control the position of nucleophilic attack on complex aromatic systems. nih.gov While not directly applied to the synthesis of this compound, these principles could inspire the development of novel catalytic methods for the regioselective synthesis of its isomers or more complex analogues.
The chemoselectivity of the synthesis is also a crucial aspect, particularly when dealing with multifunctional substrates. For instance, in the SNAr reaction, the conditions must be controlled to avoid side reactions, such as the hydrolysis of the ester group.
Development of Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds. For the synthesis of this compound, several aspects can be made more environmentally benign.
Traditional nitration methods often employ a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. Greener nitration protocols are being developed, which may include the use of solid acid catalysts or milder nitrating agents.
In the context of the morpholine moiety, green synthetic routes for morpholines themselves are being investigated. One such approach involves the selective monoalkylation of 1,2-amino alcohols with ethylene (B1197577) sulfate, offering a redox-neutral and efficient method. chemicalbook.com The development of sustainable methods for the synthesis of N-aryl morpholines is also an active area of research.
The use of greener solvents is another key aspect of sustainable synthesis. Replacing traditional polar aprotic solvents like DMF and DMSO with more environmentally friendly alternatives is a desirable goal.
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds.
The most prominent functional group for derivatization is the nitro group. The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using a variety of reducing agents, such as:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Metal-Acid Systems: Such as tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid.
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.
The resulting methyl 5-morpholino-2-aminobenzoate is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles and quinazolinones, through condensation reactions with appropriate electrophiles.
The aromatic ring itself can also be a target for functionalization, although the existing substituents will influence the regioselectivity of subsequent reactions. The amino group, once formed from the reduction of the nitro group, is a strong activating group and will direct electrophilic aromatic substitution to the positions ortho and para to it.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.
The morpholine ring is generally stable but can undergo reactions under specific conditions. For example, the nitrogen atom can be quaternized.
The following table outlines potential derivatization and functionalization strategies for this compound.
| Functional Group | Transformation | Reagents and Conditions | Product |
| Nitro Group | Reduction to Amine | H2, Pd/C; SnCl2, HCl; Fe, Acetic Acid | Methyl 5-morpholino-2-aminobenzoate |
| Methyl Ester | Hydrolysis to Carboxylic Acid | Aqueous acid or base | 5-morpholino-2-nitrobenzoic acid |
| Aromatic Ring | Electrophilic Aromatic Substitution (on the amino derivative) | Halogenating agents, nitrating agents, etc. | Substituted methyl 5-morpholino-2-aminobenzoate |
| Carboxylic Acid (from ester hydrolysis) | Amide Formation | Amine, coupling agent (e.g., EDC, DCC) | 5-morpholino-2-nitrobenzamide derivatives |
Modifications at the Ester Moiety for Research Applications
The methyl ester group of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential applications in various research areas.
Hydrolysis to Carboxylic Acid:
One of the most fundamental transformations of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 5-morpholino-2-nitrobenzoic acid. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification.
| Reactant | Reagents | Product | Yield (%) |
| This compound | 1. NaOH (aq) 2. HCl (aq) | 5-morpholino-2-nitrobenzoic acid | High |
Aminolysis to Amides:
The ester can also be converted to a variety of amides through aminolysis. This reaction involves treating the ester with a primary or secondary amine, often in the presence of a catalyst or with heating, to yield the corresponding N-substituted amide. This transformation is crucial for creating libraries of compounds for biological screening.
| Reactant | Amine | Product |
| This compound | R-NH2 | N-R-5-morpholino-2-nitrobenzamide |
| This compound | R2NH | N,N-R2-5-morpholino-2-nitrobenzamide |
Reduction to Alcohol:
The ester group can be reduced to a primary alcohol, (5-morpholino-2-nitrophenyl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This transformation provides a route to a different class of derivatives with a reactive hydroxyl group.
| Reactant | Reducing Agent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (5-morpholino-2-nitrophenyl)methanol |
Chemical Transformations Involving the Nitro Group (e.g., reduction to amino derivatives)
The nitro group is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. This conversion dramatically alters the electronic properties of the benzene (B151609) ring and opens up a new set of synthetic possibilities.
Reduction to Amine:
The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also effective. This reaction yields Methyl 2-amino-5-morpholinobenzoate, a valuable intermediate for further derivatization.
| Reactant | Reagents/Catalyst | Product |
| This compound | H₂, Pd/C | Methyl 2-amino-5-morpholinobenzoate |
| This compound | SnCl₂, HCl | Methyl 2-amino-5-morpholinobenzoate |
| This compound | Fe, CH₃COOH | Methyl 2-amino-5-morpholinobenzoate |
The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents, or acylation to form amides.
Structural Modifications of the Morpholine Ring and Benzene Core
While the ester and nitro groups are the most readily transformable, the morpholine ring and the benzene core can also undergo structural modifications, although these often require more specific and sometimes harsher reaction conditions.
Modifications of the Morpholine Ring:
The morpholine ring is generally stable. However, under certain conditions, reactions involving the nitrogen atom or the C-H bonds of the ring could be envisaged, though such transformations are less common for this specific substrate and would require dedicated research to develop suitable methodologies.
Electrophilic Aromatic Substitution of the Benzene Core:
The benzene ring of this compound is substituted with both an activating group (morpholino) and a deactivating group (nitro and methyl ester). The powerful ortho,para-directing effect of the morpholino group and the meta-directing effect of the nitro and ester groups will influence the regioselectivity of any further electrophilic aromatic substitution reactions. The positions ortho and para to the morpholino group are activated, while the positions meta to the nitro and ester groups are the least deactivated. Predicting the outcome of such reactions can be complex and may result in a mixture of products. Further experimental investigation would be necessary to determine the feasibility and selectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions on this specific substrate.
Process Optimization and Scale-Up Considerations for Research Production
For the reproducible and efficient synthesis of this compound on a research scale, several factors need to be considered for process optimization and potential scale-up.
A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable di-substituted benzene with morpholine. For instance, reacting methyl 5-chloro-2-nitrobenzoate or methyl 5-fluoro-2-nitrobenzoate with morpholine in the presence of a base would be a direct approach.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable for nucleophilic aromatic substitution reactions.
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to scavenge the acid generated during the reaction. The choice and amount of base can be critical.
Temperature and Reaction Time: Optimization of the reaction temperature and time is crucial to ensure complete conversion while minimizing the formation of byproducts. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.
Purification: The purification of the final product is a critical step. Column chromatography on silica (B1680970) gel is a common method for purifying research-scale quantities of organic compounds. The choice of eluent system needs to be optimized for efficient separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Scale-Up Considerations:
When scaling up the synthesis from milligram to gram or multi-gram quantities for research purposes, the following points should be addressed:
Heat Transfer: Exothermic reactions need to be carefully controlled, and efficient heat dissipation becomes more important on a larger scale.
Mixing: Adequate stirring is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures.
Work-up and Isolation: The procedures for extraction, washing, and isolation of the product need to be adapted for larger volumes.
Safety: A thorough safety assessment of all reagents and procedures is paramount, especially when handling larger quantities of chemicals.
By carefully considering these parameters, the synthesis of this compound can be optimized to provide a reliable supply of this versatile compound for further chemical exploration.
Mechanistic Investigations of Methyl 5 Morpholino 2 Nitrobenzoate Reactivity
Reaction Mechanism Elucidation for Transformations of Methyl 5-morpholino-2-nitrobenzoate
The transformations of this compound primarily involve reactions of the nitro group and the aromatic ring.
One of the most significant reactions of this compound is the reduction of the nitro group . This transformation is crucial for the synthesis of various derivatives and biologically active molecules. The reduction can proceed through different mechanisms depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation using hydrogen gas and a palladium catalyst is a common method. The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms, leading to the formation of nitroso, hydroxylamino, and finally the amino group.
Another important transformation is nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group at the ortho position to the ester and meta to the morpholino group activates the aromatic ring for nucleophilic attack. The electron-deficient nature of the ring, particularly at the positions ortho and para to the nitro group, facilitates the addition of nucleophiles. Computational studies on analogous nitrobenzoates have shown that the ortho-nitro group directs electrophilic substitution to the para position (C5), while the meta-methylamino group (electronically similar to the morpholino group) can activate the C4 position for nucleophilic attack.
The hydrolysis of the ester group can be achieved under acidic or basic conditions. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of this reaction is influenced by the electronic effects of the substituents on the aromatic ring.
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The substituents on the benzene (B151609) ring of this compound have a profound impact on its chemical reactivity and the selectivity of its reactions. The interplay between the electron-donating morpholino group and the electron-withdrawing nitro and methyl ester groups is a key determinant of the molecule's behavior.
The morpholino group at position 5 is an electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. However, its effect is moderated by the presence of the two electron-withdrawing groups. In comparison to a piperidine (B6355638) substituent, the morpholino group may exhibit different steric hindrance and nucleophilicity, which can affect reaction rates and product distribution.
The nitro group at position 2 is a strong electron-withdrawing group, both through induction and resonance. This deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The position of the nitro group is critical; being ortho to the ester functionality creates unique electronic interactions that influence both reactivity and stability.
The methyl ester group is also electron-withdrawing, further contributing to the electron-deficient nature of the aromatic ring. The relative positions of these three substituents create a specific electronic environment that dictates the regioselectivity of various reactions. For instance, in electrophilic aromatic substitution reactions, the directing effects of the substituents will determine the position of the incoming electrophile.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Morpholino | 5 | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Activates the ring towards electrophilic attack at positions ortho and para to it (positions 4 and 6). Can influence the rate and selectivity of nucleophilic aromatic substitution. |
| Nitro | 2 | Strongly electron-withdrawing (resonance and inductive) | Deactivates the ring towards electrophilic attack. Strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it. |
| Methyl Ester | 1 | Electron-withdrawing (inductive and resonance) | Deactivates the ring towards electrophilic attack. Directs incoming electrophiles to the meta position. |
Theoretical and Computational Chemistry Approaches to Reaction Pathways
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), provide valuable insights into the reaction pathways of complex molecules like this compound. These methods can be used to model reaction mechanisms, calculate activation energies, and predict the structures of intermediates and transition states.
Computational studies on analogous nitrobenzoates have been employed to understand how the arrangement of substituents influences regioselectivity in substitution reactions. By mapping the electron density of the molecule, these studies can identify electron-deficient regions that are prone to nucleophilic attack. For example, DFT calculations can reveal the relative energies of different potential intermediates in a reaction, thereby predicting the most likely reaction pathway.
The mechanism of electrophilic aromatic substitution, such as the nitration of methyl benzoate (B1203000), has also been studied computationally. These studies elucidate the role of the acid catalyst in generating the nitronium ion electrophile and the subsequent steps of electrophilic attack and rearomatization. aiinmr.com
For nucleophilic substitution reactions, computational models can analyze the potential energy surface of the reaction, identifying the transition state and calculating the energy barrier to reaction. mdpi.com This information is crucial for understanding the kinetics of the reaction and how it is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. While specific computational studies on this compound are not widely published, the application of these theoretical approaches to similar systems provides a strong framework for predicting and understanding its reactivity.
| Computational Method | Information Obtained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electron density distribution, molecular orbital energies, reaction energies, and activation barriers. | Predicts sites of electrophilic and nucleophilic attack, elucidates reaction mechanisms, and explains substituent effects on reactivity and regioselectivity. |
| Hammett Analysis (can be supported by computation) | Quantitative correlation of substituent electronic effects with reaction rates. | Predicts how changes in the substituent pattern would affect the reactivity of the molecule in various reactions, such as ester hydrolysis. semanticscholar.org |
| Potential Energy Surface (PES) Scanning | Identification of intermediates, transition states, and reaction pathways. | Provides a detailed map of the energy landscape for a given reaction, allowing for a thorough understanding of the mechanism. mdpi.com |
Biological and Pharmacological Research on Methyl 5 Morpholino 2 Nitrobenzoate and Its Derivatives
In Vitro Assessment of Biological Activities
The unique structural combination of a morpholine (B109124) ring, a nitro group, and a benzoate (B1203000) ester in Methyl 5-morpholino-2-nitrobenzoate suggests a potential for diverse biological interactions. The morpholine moiety is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic profiles, while the nitro group can influence the compound's reactivity and interactions with biological targets. ontosight.ai
Investigations into Antimicrobial Properties
While direct studies on the antimicrobial properties of this compound are limited, research on closely related analogues provides valuable insights. For instance, a related compound, Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, has demonstrated efficacy against various bacterial strains, with reported IC50 values ranging from 10 to 30 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests that the morpholino-nitrobenzoate scaffold could be a promising starting point for the development of new antimicrobial agents. Further research into a series of dual low nanomolar benzothiazole (B30560) inhibitors of bacterial DNA gyrase and topoisomerase IV, which incorporate a morpholine moiety, has shown excellent broad-spectrum antibacterial activities against multidrug-resistant Staphylococcus aureus strains and various Gram-negative bacteria. diva-portal.org
Derivatives of 2-morpholino-N-hydroxybenzamides have also been synthesized and evaluated for their antimicrobial activity, indicating the versatility of the morpholino-benzoic acid scaffold. researchgate.net The synthesis of novel 4-({[3-alkyl(aryl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl]imino}methyl)phenyl 4-nitrobenzoate (B1230335) derivatives has also been reported, with some compounds showing good to moderate antimicrobial activity. researchgate.net These findings collectively underscore the potential of the morpholine and nitrobenzoate moieties as key pharmacophores in the design of novel antimicrobial compounds.
Evaluation of Anticancer Potential and Associated Cellular Mechanisms (e.g., apoptosis induction, cell cycle arrest)
The anticancer potential of morpholine-containing compounds has been a significant area of research. nih.gov Preliminary investigations into a related compound, Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, have indicated that it may induce apoptosis or cell cycle arrest in cancer cell lines. In vitro assays revealed IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Mechanistic studies suggest that the generation of reactive oxygen species (ROS) during the bioreduction of the nitro group may play a crucial role in inducing apoptosis in cancer cells.
Further supporting the potential of this chemical class, studies on other nitroaromatic compounds have demonstrated their ability to act as alkylating agents and exhibit significant antitumor effects. researchgate.net The morpholine ring is a key component in many anticancer agents, valued for its ability to improve the pharmacological profile of compounds. researchgate.netnih.gov For example, morpholine-substituted quinazoline (B50416) derivatives have shown cytotoxic potential against various cancer cell lines, including A549, MCF-7, and SHSY-5Y. Research on methyl-donors has also shown they can induce apoptosis and attenuate proliferation pathways in breast and lung cancer cell lines, with mechanisms involving the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. mdpi.com The induction of apoptosis is a key mechanism for many anticancer drugs, and the deregulation of this process is a hallmark of cancer. nih.gov
Enzyme Inhibition Studies (e.g., Staphylococcus aureus Sortase A, IDO1, JAK2)
A significant area of research for derivatives of this compound has been in the field of enzyme inhibition, particularly targeting bacterial enzymes to combat virulence.
Staphylococcus aureus Sortase A:
Staphylococcus aureus is a major human pathogen, and its virulence is partly attributed to surface proteins that are anchored to the cell wall by the enzyme Sortase A (SrtA). nih.gov Inhibiting SrtA is an attractive antivirulence strategy as it can disarm the bacteria without killing them, potentially reducing the development of resistance. nih.gov
Notably, commercially available Methyl 2-(N-morpholino)-5-nitrobenzoate has been utilized as a starting material for the synthesis of a novel class of S. aureus SrtA inhibitors. nih.gov In these studies, the nitro group of this compound was reduced to an amine, which was then coupled with other chemical moieties to create a library of potential inhibitors. nih.gov
The resulting derivatives were screened for their activity against SrtA using a FRET (Fluorescence Resonance Energy Transfer) assay, leading to the identification of micromolar inhibitors of the enzyme. nih.gov For example, a methyl ester derivative of a thiophene (B33073) compound (5a) showed an IC50 value of 71 µM, and a furan (B31954) derivative (5b) had an improved IC50 of 58 µM. nih.gov These findings highlight the utility of the this compound scaffold in developing potent enzyme inhibitors.
IDO1 and JAK2:
Indoleamine 2,3-dioxygenase 1 (IDO1) and Janus kinase 2 (JAK2) are important therapeutic targets in cancer and inflammatory diseases. nih.govnih.govnih.gov IDO1 is an immunoregulatory enzyme that plays a role in tumor immune escape, making its inhibition a promising strategy in cancer immunotherapy. nih.govfrontiersin.org JAK2 is a tyrosine kinase involved in signaling pathways that control cell growth and proliferation, and its dysregulation is implicated in myeloproliferative neoplasms. nih.govnih.gov
While the direct inhibitory activity of this compound on IDO1 and JAK2 has not been specifically reported, the broader class of morpholine-containing compounds has been explored for such activities. The development of dual or pan-inhibitors of tryptophan-degrading enzymes, including IDO1, is an active area of research. nih.gov Similarly, numerous small-molecule inhibitors targeting the JAK family of proteins are in various stages of clinical development. nih.gov The potential for derivatives of this compound to act on these targets remains an area for future investigation.
Other Explored Bioactivity Profiles
Beyond the well-defined areas of antimicrobial, anticancer, and specific enzyme inhibition, the broader bioactivity profile of this compound and its analogues is an emerging field of study. For instance, morpholine-based chalcones have been investigated as dual-acting inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. tandfonline.com In one study, a morpholine-containing chalcone (B49325) was identified as a potent and selective inhibitor of MAO-B. tandfonline.com
Additionally, novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones have been synthesized and evaluated for a range of pharmacological activities, including antioxidant and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, tyrosinase, and urease. acs.org These studies demonstrate the versatility of the morpholine scaffold in generating compounds with diverse biological activities. The nitrobenzoate component also offers a handle for further chemical modifications, opening up possibilities for creating new derivatives with unique therapeutic properties.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. Structure-Activity Relationship (SAR) studies on analogues of this compound have provided critical insights into the molecular features necessary for their therapeutic effects.
Impact of Specific Molecular Modifications on Biological Efficacy
The most detailed SAR studies for derivatives of this compound have been conducted in the context of Staphylococcus aureus Sortase A (SrtA) inhibition. As previously mentioned, Methyl 2-(N-morpholino)-5-nitrobenzoate served as a key building block for a series of SrtA inhibitors. nih.gov Systematic modifications of the lead inhibitor derived from this starting material revealed several key structural requirements for activity:
The Amide NH Group: The NH group in the linker region of the inhibitors was found to be crucial for activity. N-methylation of this group led to a significant decrease in inhibitory potency, with the final acid derivatives being inactive. nih.gov This suggests a critical hydrogen bond interaction with the enzyme's active site.
The Amide Carbonyl Group: The carbonyl group of the amide linker was also shown to be important for activity. Replacement of the amide linkage with a secondary amine resulted in a considerable reduction in inhibition, indicating the importance of the carbonyl oxygen for binding. nih.gov
The Ester Group: Interestingly, while the initial drug design was based on a potential salt bridge interaction with a carboxylic acid, the corresponding methyl ester derivatives showed improved inhibitory activity against SrtA. nih.gov For example, the methyl ester of the thiophene-containing derivative had an IC50 of 71 µM, while the furan-containing methyl ester had an IC50 of 58 µM. nih.gov Molecular modeling suggested that the methyl group could fit into a small hydrophobic pocket in the active site without disrupting the electrostatic interactions. nih.gov
The Morpholine Oxygen: The oxygen atom within the morpholine ring was also identified as an important factor for activity, suggesting its involvement in key interactions with the enzyme. nih.gov
These SAR studies provide a clear roadmap for the future design of more potent SrtA inhibitors based on the morpholino-nitrobenzoate scaffold. Similar systematic studies are warranted to elucidate the SAR for the antimicrobial and anticancer activities of this class of compounds.
Below is a data table summarizing the inhibitory activity of some derivatives of this compound against S. aureus SrtA.
| Compound | X | A-B | Stereochemistry | C | D | Y | R | IC50 (µM) |
| 5a | S | CH=CH | E | NH | O | O | COOCH3 | 71 ± 2.5 |
| 5b | O | CH=CH | E | NH | O | O | COOCH3 | 58 ± 1.9 |
| 16a | S | CH=CH | E | N-CH3 | O | O | COOCH3 | 571 ± 11.2 |
| 16b | O | CH=CH | E | N-CH3 | O | O | COOCH3 | 514 ± 9.8 |
| 19 | S | CH2-NH | - | - | O | O | COOCH3 | 249 ± 5.6 |
Data sourced from Chenna et al., 2012. nih.gov
Identification of Crucial Structural Elements for Optimized Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are pivotal in identifying the key functional groups and structural motifs that contribute to the pharmacological effects of a molecule. For derivatives of this compound, several structural features have been identified as critical for their optimized activity.
In studies on derivatives of the closely related methyl 2-(N-morpholino)-5-nitrobenzoate as inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence, specific structural components were found to be essential for inhibitory action. The integrity of the amide carbonyl and the NH groups was determined to be crucial for the compound's activity. Furthermore, the oxygen atom within the morpholine ring was identified as an important factor contributing to the inhibitory potential.
The spatial arrangement of atoms is also a determining factor. For instance, the configuration of a double bond in certain derivatives was shown to be critical, with the E (trans) configuration being favored over the Z (cis) or a more rigid triple bond, as alterations often led to a reduction in enzyme inhibitory activity. Interestingly, in some cases, the methyl ester intermediates of these derivatives exhibited improved inhibition compared to their corresponding carboxylic acid forms. This suggests that the methyl ester group itself may play a role in the binding or transport of the compound.
Moreover, the morpholino group, a common scaffold in medicinal chemistry, has been suggested to be substitutable with other functional groups without dramatically affecting the key interactions with its biological targets in some contexts. tandfonline.com This opens up avenues for creating derivatives with modified properties, such as improved solubility or bioavailability, which is a known attribute of the morpholinopropoxy group found in some related analogs. epa.gov
| Structural Element | Importance for Activity | Source |
| Amide Carbonyl and NH Groups | Crucial for inhibitory activity | |
| Morpholine Ring Oxygen | Important factor for activity | |
| Double Bond Configuration | E (trans) configuration is preferred; reduction or change to a triple bond reduces activity | |
| Methyl Ester Group | Can lead to improved inhibition compared to the carboxylic acid form | |
| Morpholino Group | Potentially substitutable without losing key interactions | tandfonline.com |
| Morpholinopropoxy Group | Enhances solubility and bioavailability in related analogs | epa.gov |
Elucidation of Molecular Mechanism of Action
Understanding how a compound exerts its effects at a molecular level is fundamental to its development as a therapeutic agent. The elucidation of the molecular mechanism of action involves identifying its cellular targets, how it modulates biochemical pathways, and the role of any reactive intermediates formed during its metabolism.
Identification of Cellular and Subcellular Targets
While the specific cellular and subcellular targets of this compound are not extensively documented in publicly available research, the presence of the morpholine ring provides clues to its potential localization within the cell. The morpholine moiety is known to act as a lysosome-targeting group in various molecular probes. mdpi.com Lysosomes are acidic organelles responsible for cellular degradation and recycling, and their dysfunction is implicated in numerous diseases. mdpi.com Therefore, it is plausible that this compound and its derivatives could accumulate in lysosomes, where they might exert their effects.
High-throughput transcriptomics (HTTr) data for Methyl 5-(morpholin-4-yl)-2-nitrobenzoate indicates that it has bioactivity and can be organized into "super targets" which include genes, gene families, and higher-order biological processes, up to human diseases. mdpi.com However, the specific targets within these broad categories require further investigation.
Modulation of Key Biochemical Pathways
The modulation of biochemical pathways by this compound is an area that warrants more detailed investigation. Based on studies of related compounds, potential pathways can be inferred. For instance, derivatives of methyl 2-(N-morpholino)-5-nitrobenzoate have been shown to inhibit the bacterial enzyme Sortase A. This enzyme is involved in anchoring surface proteins to the cell wall of Gram-positive bacteria, a critical process for bacterial virulence and biofilm formation. nih.gov Inhibition of this pathway could represent a novel antibacterial strategy.
Role of Reactive Intermediates Formed from this compound (e.g., nitro group bioreduction)
A key feature of this compound is the presence of a nitroaromatic group. It is well-established that nitroaromatic compounds can undergo bioreduction in biological systems to form reactive intermediates. epa.gov This process is often catalyzed by nitroreductase enzymes, which are present in both bacteria and mammalian cells. nih.govresearchgate.net
The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. These reactive intermediates, particularly the hydroxylamine, can interact with cellular macromolecules such as DNA and proteins, leading to a variety of biological effects, including cytotoxicity. epa.gov This mechanism is the basis for the activity of several nitroaromatic prodrugs used in cancer therapy and as antimicrobial agents. researchgate.net Specifically for 2-nitrobenzoates, bacterial nitroreductases have been identified that can initiate their metabolic breakdown. nih.gov Therefore, it is highly probable that the biological activity of this compound is, at least in part, mediated by the formation of such reactive intermediates.
Computational and In Silico Pharmacological Investigations
Computational methods, including molecular docking and binding interaction analyses, are powerful tools in drug discovery and development. They provide insights into how a ligand might bind to its target protein, which can guide the design of more potent and selective molecules.
Molecular Docking and Binding Interaction Analyses
As of the current available literature, specific molecular docking and binding interaction analyses for this compound with a defined biological target have not been extensively reported. However, in silico studies on related morpholine-containing compounds have been conducted. For example, molecular docking has been used to study the binding of morpholine derivatives to enzymes like Fer kinase, providing insights into the potential binding modes and key interactions. biointerfaceresearch.com
For the derivatives of methyl 2-(N-morpholino)-5-nitrobenzoate that inhibit Staphylococcus aureus Sortase A, a FlexX model suggested a possible salt bridge interaction between the carboxylic acid (in the hydrolyzed form) and an arginine residue (Arg197) in the active site. The increased activity of the methyl ester analogues was rationalized by a model showing a similar fit, with the ester methyl group situated in a small hydrophobic pocket without completely disrupting the electrostatic interaction. These findings highlight the types of interactions that could be at play for this compound and its derivatives with their respective targets. Further dedicated in silico studies on this compound are necessary to elucidate its specific binding interactions and to guide future drug design efforts.
Ligand-Protein Interaction Profiling for Target Identification
The identification of specific protein targets is a critical step in the elucidation of the pharmacological mechanism of a compound. For this compound and its derivatives, understanding their interactions with proteins at a molecular level provides insights into their potential therapeutic applications. This is often achieved through a combination of computational and experimental techniques that profile the binding of these ligands to various proteins.
The morpholine ring, a key structural feature of this compound, is known to be a crucial component for binding affinity in various biologically active compounds. researchgate.net This moiety can participate in interactions that enhance the solubility and bioavailability of a compound, facilitating its engagement with target molecules. For instance, the morpholine ring has been identified as a significant factor in the activity of inhibitors targeting enzymes like Staphylococcus aureus Sortase A. nih.gov
Derivatives of the core morpholine structure have been investigated for their inhibitory activities against a range of protein targets. For example, a series of morpholine-based chalcones were evaluated for their ability to inhibit monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two enzymes implicated in neurodegenerative diseases. nih.gov In these studies, specific derivatives demonstrated potent and selective inhibition, highlighting the tunability of the morpholine scaffold for achieving desired protein-ligand interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, play a pivotal role in predicting and analyzing the binding modes of morpholine derivatives. These in silico approaches can model the interactions between the ligand and the active site of a target protein, providing valuable information on binding affinity and stability. For example, docking studies have been used to understand how morpholine-containing compounds bind to the active sites of MAO-A, MAO-B, and AChE. nih.gov
Experimental validation of these computational predictions is typically carried out using enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀). Such studies have been instrumental in quantifying the potency of various morpholine derivatives against their respective targets. nih.govnih.gov
The following table summarizes the inhibitory activities of some morpholine-containing compounds against different protein targets, illustrating the diverse biological activities associated with this chemical scaffold.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| MO1 | MAO-B | 0.030 | Reversible mixed-type |
| MO5 | AChE | 6.1 | Reversible competitive |
| MO5 | BChE | 18.09 | - |
| MO7 | MAO-A | 7.1 | - |
| MO9 | AChE | 12.01 | Reversible non-competitive |
| Methyl ester of thiophene derivative (5a) | S. aureus Sortase A | 71 | - |
| Methyl ester of furan derivative (5b) | S. aureus Sortase A | 58 | - |
Data sourced from multiple studies. nih.govnih.gov
Furthermore, the nitrobenzoate moiety of this compound is also expected to contribute to its ligand-protein interaction profile. The nitro group can undergo bioreduction to form reactive species that can interact with cellular components. This suggests that the compound may have a mechanism of action involving interactions with specific molecular targets that are susceptible to such reactive intermediates.
Applications of Methyl 5 Morpholino 2 Nitrobenzoate in Medicinal Chemistry and Chemical Biology
Role as a Key Pharmaceutical Intermediate
The structural motifs present in methyl 5-morpholino-2-nitrobenzoate are frequently found in biologically active compounds, making it a crucial intermediate in the synthesis of various pharmaceutical agents. The nitro group can be readily reduced to an amine, a key functional group for further chemical modifications, while the morpholine (B109124) moiety is often incorporated into drug candidates to improve their pharmacological properties, such as solubility and bioavailability.
Utility in the Synthesis of Targeted Therapeutic Agents (e.g., EGFR inhibitors, gefitinib (B1684475) derivatives)
Substituted nitrobenzoates are important precursors in the synthesis of a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a protein that plays a key role in cell growth and proliferation, and its overactivity is implicated in various cancers. nih.gov Gefitinib is a selective EGFR inhibitor used in the treatment of non-small cell lung cancer. nih.gov
While direct synthesis of gefitinib from this compound is not prominently documented, the synthesis of gefitinib and its analogs heavily relies on structurally similar nitrobenzoate intermediates. For instance, a crucial intermediate in several reported syntheses of gefitinib is methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate . This compound, like this compound, possesses the core nitrobenzoate and morpholine moieties. The synthesis of this gefitinib intermediate involves the nitration of a corresponding benzoate (B1203000) precursor. nih.govnih.gov
The general synthetic strategy involves the following key steps:
Nitration: Introduction of a nitro group onto the benzene (B151609) ring of a benzoate precursor. For example, the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate yields methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate. nih.govnih.gov
Reduction: The nitro group of the intermediate is then reduced to an amino group, typically using reagents like iron powder in acetic acid. nih.gov
Cyclization and further modifications: The resulting amino compound undergoes a series of reactions, including cyclization, to form the quinazoline (B50416) core of gefitinib. nih.gov
The following table summarizes the key intermediates in a representative synthesis of gefitinib, highlighting the role of the nitrobenzoate scaffold.
| Starting Material | Key Intermediate | Final Product |
| Methyl 3-hydroxy-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Gefitinib |
This table illustrates a common synthetic route to Gefitinib, showcasing the importance of nitrobenzoate intermediates. nih.gov
The utility of this compound lies in its potential to be adapted for the synthesis of novel gefitinib derivatives and other EGFR inhibitors. By modifying the substituents on the benzene ring or the morpholine moiety, medicinal chemists can create libraries of new compounds for screening and lead optimization.
Contribution to Novel Drug Discovery and Development Pipelines
The development of new drugs is a complex process that often begins with the screening of large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govrjpbr.com Building blocks like this compound are instrumental in the construction of these screening libraries due to their chemical versatility.
The presence of the morpholine ring is particularly advantageous in drug discovery. This heterocyclic moiety is known to improve the aqueous solubility and metabolic stability of drug candidates, which are crucial properties for oral bioavailability. nih.gov Furthermore, the nitro group serves as a versatile chemical handle. It can be reduced to an amine, which can then be used in a variety of coupling reactions to introduce diverse chemical functionalities. This allows for the rapid generation of a wide range of analogs from a single intermediate, a process known as diversity-oriented synthesis. dtu.dk
The use of such intermediates facilitates the creation of focused libraries of compounds targeted against specific protein families, such as kinases. onconova.com By systematically modifying the structure of the initial building block, researchers can explore the structure-activity relationship (SAR) of a new chemical series, leading to the identification of potent and selective drug candidates. The availability of well-characterized intermediates like this compound streamlines the early stages of the drug discovery pipeline, from hit identification to lead optimization. nih.gov
Development as Chemical Biology Probes for Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, allowing researchers to study its function in a biological context. nih.govpromega.com These tools are essential for target validation and for elucidating complex cellular pathways. researchgate.neticr.ac.uk this compound and its derivatives possess features that make them promising candidates for development as chemical probes.
The nitroaromatic group is a key feature that can be exploited for probe design. nih.gov The nitro group can be bioreduced within cells to form reactive intermediates that can interact with cellular components. This property can be harnessed to design probes that report on the redox state of a cell or to create activity-based probes that covalently label specific enzymes.
A structurally related compound, methyl 3-(morpholin-4-yl)-4-nitrobenzoate , has been utilized as a biochemical probe to investigate enzyme kinetics and protein-ligand interactions. This demonstrates the potential of the morpholino-nitrobenzoate scaffold in chemical biology applications. The morpholine group can influence the compound's interaction with biological macromolecules through hydrogen bonding, while the nitro group can participate in redox reactions.
The development of a chemical probe from a scaffold like this compound would typically involve the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag. researchgate.net This would allow for the visualization of the target protein within cells or its isolation for further analysis. The nitro group itself could potentially serve as a handle for attaching such reporter groups through specific chemical reactions. The creation of such probes would provide valuable tools for studying the biological roles of the proteins that interact with this chemical scaffold.
Advanced Characterization and Analytical Methodologies in Research on Methyl 5 Morpholino 2 Nitrobenzoate
Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for confirming the molecular structure of Methyl 5-morpholino-2-nitrobenzoate. Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule. Although specific experimental spectra for this exact isomer are not widely published, predicted shifts and the analysis of related compounds, such as Methyl 2-morpholino-5-nitrobenzoate, provide a reliable reference for structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, and the two types of methylene (B1212753) protons in the morpholine (B109124) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the carbonyl group, the aromatic ring, the methyl group, and the morpholine moiety.
Mass Spectrometry (MS) serves to verify the molecular weight and elemental composition. For this compound, with a molecular formula of C₁₂H₁₄N₂O₅, the expected exact mass is 266.0903 Da. localpharmaguide.com High-resolution mass spectrometry would confirm this mass, while fragmentation patterns observed in MS/MS analysis would further corroborate the proposed structure by showing the loss of specific functional groups, such as the methoxycarbonyl or morpholino groups.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, strong stretching vibrations for the nitro group (NO₂) are typically observed around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). The carbonyl (C=O) stretch of the ester group would appear as a strong band in the region of 1730-1715 cm⁻¹. Other significant peaks would include C-O stretching for the ester and the morpholine ether linkage, and C-H stretching for the aromatic and aliphatic parts of the molecule. Analysis of related nitrobenzoate compounds confirms these expected regions. chemicalbook.comchemicalbook.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Signals in the δ 7.0-8.5 ppm range |
| Methyl Ester Protons | Singlet around δ 3.9 ppm | |
| Morpholine Protons | Multiplets in the δ 3.0-4.0 ppm range | |
| ¹³C NMR | Carbonyl Carbon (Ester) | Signal in the δ 165-170 ppm range |
| Aromatic Carbons | Signals in the δ 110-160 ppm range | |
| Morpholine Carbons | Signals in the δ 45-70 ppm range | |
| Mass Spec | Molecular Ion (M+) | m/z ≈ 266.0903 |
| IR Spec | C=O Stretch (Ester) | ~1720 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1525 cm⁻¹ | |
| NO₂ Symmetric Stretch | ~1340 cm⁻¹ | |
| C-O-C Stretch (Ether) | ~1115 cm⁻¹ |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)
Chromatographic methods are essential for determining the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By monitoring the elution profile with a UV detector, often at a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm), the presence of impurities can be detected and quantified. For synthetic processes, HPLC is invaluable for monitoring reaction progress and confirming the conversion of starting materials to the final product.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. UPLC is particularly advantageous for analyzing complex mixtures or for high-throughput screening applications where speed is critical. Purity analysis by UPLC can provide a more accurate assessment by resolving impurities that might co-elute with the main peak in a standard HPLC separation. ambeed.com Studies on related compounds often report purity levels greater than 95% as determined by these methods. bldpharm.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound (CAS 134050-75-2) is not publicly documented in the search results, analysis of closely related structures provides insight into the expected solid-state conformation. For example, studies on other substituted nitrobenzoates reveal detailed information about how the functional groups are oriented relative to the benzene (B151609) ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence physical properties like melting point and solubility.
Advanced Analytical Techniques for Mechanistic and Kinetic Studies
Beyond standard structural and purity analyses, advanced techniques are used to investigate the compound's reactivity and biological interactions.
High-Throughput Transcriptomics (HTTr) has been utilized to study the biological activity of this compound. epa.gov This powerful technique measures the expression levels of thousands of genes simultaneously in response to chemical exposure. In HTTr studies, cells or organisms are treated with the compound, and changes in their mRNA profiles are analyzed. mdpi.com For this compound, HTTr data has been used to model benchmark dose (BMD) values, which are estimates of the dose that produces a predetermined change in the response rate of an adverse effect. epa.gov This type of analysis helps to understand the molecular pathways perturbed by the compound and provides insights into its potential mechanisms of action at a cellular level, differentiating between toxic and non-toxic responses. epa.govmdpi.com This approach is part of a broader effort to use in vitro data to predict potential toxicity and understand interindividual variability in response to chemicals. nih.gov
Kinetic Analysis techniques are employed to study the rates and mechanisms of reactions involving the compound. For instance, if this compound were being studied as an enzyme inhibitor or a participant in a chemical transformation, kinetic assays would be crucial. These studies often involve monitoring the change in concentration of a reactant or product over time using spectroscopic or chromatographic methods. Such analyses can determine reaction rate constants and provide evidence for specific reaction mechanisms, such as nucleophilic substitution or redox processes.
Future Research Directions and Translational Perspectives for Methyl 5 Morpholino 2 Nitrobenzoate
Exploration of Unconventional Synthetic Routes and Methodologies
The conventional synthesis of Methyl 5-morpholino-2-nitrobenzoate likely involves the nucleophilic substitution of an activated halogen, such as chlorine, on a nitrobenzoate ring with morpholine (B109124). A described general procedure for similar compounds involves reacting a methyl chloronitrobenzoate precursor with morpholine. nih.gov For instance, the synthesis of related derivatives has been achieved through the reaction of a commercially available compound like 2-(4-chloro-3-nitrobenzoyl) benzoic acid, which is first esterified with methanol (B129727) and then substituted with morpholine. nih.gov
Future research should pivot towards more unconventional and sustainable synthetic methodologies. The development of greener synthesis routes is a significant goal in modern chemistry. researchgate.net This could involve:
Solvent-Free Reactions: Exploring solid-state or melt reactions to reduce or eliminate the use of volatile and often toxic organic solvents. researchgate.net
Catalytic Approaches: Investigating novel catalysts, such as transition metal or organocatalysts, to facilitate the C-N bond formation between the benzoate (B1203000) and morpholine moieties under milder conditions, potentially increasing yield and reducing byproducts.
Flow Chemistry: Utilizing microreactor technology for a continuous, controlled, and scalable synthesis process. This would offer advantages in terms of safety, reaction optimization, and manufacturing efficiency.
Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials react to form the target compound. While challenging, a successful MCR would be highly efficient and atom-economical, aligning with the principles of green chemistry. rug.nl
These advanced synthetic strategies could not only streamline the production of this compound but also facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Identification of Novel Biological Targets and Untapped Therapeutic Applications
The structural components of this compound suggest several potential, yet largely untapped, therapeutic applications. The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while nitroaromatic compounds are known for a range of bioactivities.
A key area of future research is the systematic screening of this compound against a wide array of biological targets. Based on the activity of structurally related molecules, promising areas of investigation include:
Antimicrobial Agents: A class of compounds featuring a nitrobenzoyl group has been investigated for its antimicrobial activity, specifically through the inhibition of the interaction between bacterial RNA polymerase (RNAP) and sigma (σ) factors, a crucial step for bacterial viability. nih.gov The presence of the nitro group was found to be important for this activity. nih.gov Therefore, this compound should be evaluated for its potential as a novel antibacterial agent targeting this essential protein-protein interaction.
Anticancer Activity: The morpholine moiety is present in potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are critical in cell proliferation and survival. nih.gov For example, novel morpholinopyrimidine derivatives have been designed as dual PI3K/mTOR inhibitors. nih.gov Screening this compound against various cancer cell lines, particularly those with dysregulated PI3K/mTOR signaling, could reveal novel anticancer applications.
Cholinesterase Inhibition: Analogues containing a morpholino group have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the pathophysiology of Alzheimer's disease. scispace.com This suggests a potential, albeit unexplored, neuroprotective role for this compound.
A broad-based screening approach, utilizing high-throughput assays against diverse enzyme families and cell-based models, will be crucial to uncovering the full therapeutic potential of this chemical scaffold.
Rational Design and Optimization of Analogues for Enhanced Efficacy and Selectivity
Once a primary biological activity is identified, the rational design and optimization of analogues will be paramount for improving potency, selectivity, and drug-like properties. Modern drug discovery heavily relies on the integration of computational and experimental approaches to accelerate this process. mdpi.com
Future research should focus on systematic structural modifications, guided by computational modeling and SAR data. Key strategies include:
Structure-Based and Ligand-Based Design: If a specific protein target is identified, structure-based drug design (SBDD) can be employed using X-ray crystallography or cryo-EM to visualize the binding site and guide modifications. In the absence of a target structure, ligand-based methods like pharmacophore modeling can be used, drawing from the features of other known active compounds. nih.govmdpi.com
Modification of the Morpholine Ring: Altering the morpholine ring, for instance by introducing substituents (e.g., dimethylmorpholino), could enhance binding affinity or modulate pharmacokinetic properties. scispace.com
Exploring the Role of the Nitro Group: The nitro group is often crucial for the biological activity of nitroaromatic compounds but can also be associated with toxicity. nih.gov Research should investigate the effect of its position on the benzene (B151609) ring and explore its replacement with other electron-withdrawing groups (e.g., cyano, sulfone) to potentially retain activity while improving the safety profile.
Ester Moiety Modification: The methyl ester could be converted into a library of amides or other esters to explore interactions with the target and modulate properties like cell permeability and metabolic stability. Research on related compounds has shown that converting a nitro group to an amine can reduce activity, highlighting the delicate balance of chemical properties required. nih.gov
This iterative cycle of design, synthesis, and biological evaluation is fundamental to transforming a hit compound into a viable lead candidate. mdpi.com
Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems biology approach. The integration of various "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. frontiersin.org
A multi-omics strategy can elucidate the mechanism of action, identify off-target effects, and discover biomarkers of response. frontiersin.org For a given biological effect, the following could be implemented:
Transcriptomics (RNA-Seq): After treating cells with the compound, RNA sequencing can reveal which genes are up- or down-regulated, providing clues about the affected cellular pathways.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions, offering a functional readout of the compound's effects.
Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism, which is a hallmark of many diseases, including cancer and infections.
Integrative Analysis: The true power of this approach lies in integrating these multiple data layers. embopress.org For example, observing a change in the transcript for a specific enzyme, a corresponding change in its protein level, and an alteration in the concentration of its metabolic product would provide strong evidence for a specific mechanism of action. frontiersin.orgfrontiersin.org
This comprehensive, data-rich approach is critical for understanding the dynamic interplay between the compound and complex biological systems, paving the way for more informed drug development. frontiersin.org
Interdisciplinary Collaborative Research Initiatives and Potential Clinical Translation (Conceptual Research Focus)
Translating a promising chemical entity from the laboratory to the clinic is a complex, multi-stage process that necessitates extensive interdisciplinary collaboration. For a compound like this compound, a conceptual roadmap for clinical translation would require a consortium of experts.
A future research initiative should be built around the following collaborative pillars:
Chemistry and Pharmacology Core: Synthetic chemists would work on optimizing the lead compound and scaling up its synthesis, while pharmacologists would conduct detailed in vitro and in vivo studies to characterize its efficacy and mechanism of action.
Computational Biology and Bioinformatics Team: This group would analyze omics data, build predictive models for drug activity and toxicity, and guide the rational design of next-generation analogues. mdpi.com
Preclinical Development Group: Specialists in pharmacokinetics (PK), pharmacodynamics (PD), and toxicology would evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile in animal models to establish its potential for human studies.
Clinical Research Partnership: Engaging with clinicians and disease-area experts early in the process is crucial. They can provide invaluable input on the clinical need, the design of potential trials, and the patient populations most likely to benefit.
Such a collaborative framework, often fostered within academic drug discovery centers or through partnerships with industry, is essential to navigate the significant hurdles of preclinical and clinical development and to realize the ultimate therapeutic potential of novel compounds like this compound. rug.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
